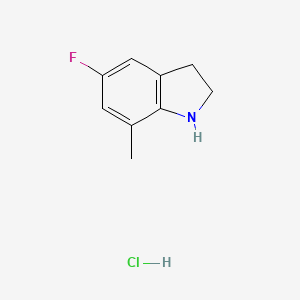

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

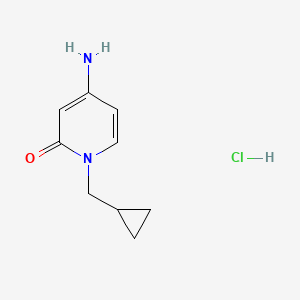

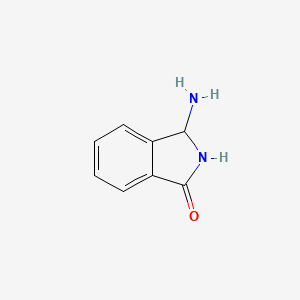

5-Fluoro-7-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the CAS Number: 2418679-47-5 . Its IUPAC name is 5-fluoro-7-methylindoline hydrochloride . The molecular weight of this compound is 187.64 . It is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for 5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride is 1S/C9H10FN.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h4-5,11H,2-3H2,1H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 187.64 . The compound’s refractive index is n/D 1.556 , and it has a density of 1.171 g/mL at 25 °C .Applications De Recherche Scientifique

Organic Synthesis and Chemical Processes

- The development of processes for synthesizing indole derivatives, such as 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, highlights advancements in creating antidepressant drug candidates through optimization of Fischer indole synthesis and chlorination techniques (Anderson et al., 1997).

Pharmacology and Medicinal Chemistry

- Studies on the nucleophilic reactivities of indoles and their coupling reactions contribute to understanding their chemical behavior, which is crucial for drug design and synthesis (Lakhdar et al., 2006).

- Research on nickel ferrite nanoparticles in the synthesis of indole derivatives for evaluating their biological activity demonstrates the integration of nanotechnology in medicinal chemistry, highlighting potential applications in developing antioxidants and antimicrobials (Rao et al., 2019).

Biochemical Applications

- The study of the partitioning and localization of indole derivatives in lipid membranes through fluorescence measurements and molecular dynamics simulations provides insights into their interactions with biological membranes, which is essential for drug delivery and molecular biology research (Kyrychenko et al., 2010).

Analytical Chemistry

- Advancements in chromatographic analysis techniques for indole derivatives, such as indoleacetic acids, in biological samples, enhance our capabilities in bioanalytical chemistry, supporting research in physiology and pathology (Chilcote, 1972).

Radiopharmaceutical Development

- The development of radiopharmaceuticals, such as [(18) F]T807, for imaging paired helical filaments of tau in Alzheimer's disease, showcases the application of indole derivatives in neurology and diagnostic imaging (Shoup et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

While specific future directions for this compound are not available in the current data, indole derivatives, in general, have been the focus of many research studies due to their significant biological activities . They are being explored for potential therapeutic applications in treating various disorders .

Mécanisme D'action

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes, receptors, and proteins, playing a significant role in cell biology .

Mode of Action

These interactions can result in the inhibition or activation of the target, depending on the specific derivative and target .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to downstream effects such as the regulation of cell growth, differentiation, and death .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body .

Result of Action

Indole derivatives are known to have various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

5-fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h4-5,11H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONTXSSPJLQTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid](/img/structure/B2715327.png)